Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1217635-08-9
VCID: VC2903947
InChI: InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1
SMILES: CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217635-08-9

Cat. No.: VC2903947

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate - 1217635-08-9

Specification

CAS No. 1217635-08-9
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1
Standard InChI Key KWZJWGSZMGYCHL-AAEUAGOBSA-N
Isomeric SMILES CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
SMILES CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC
Canonical SMILES CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate is characterized by a pyrrolidine ring with specific stereochemistry at positions 2 and 4, indicated by the (2S,4S) configuration. The compound contains a 2-isopropylphenoxy group attached to position 4 of the pyrrolidine ring and a methyl ester group at position 2.

Basic Physicochemical Properties

The compound exhibits distinct physical and chemical properties that are important for understanding its behavior in various environments and applications.

PropertyValue
CAS Number1217635-08-9
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Physical StateSolid
ClassificationPyrrolidine derivative
Stereochemistry(2S,4S)

Structural Features

The structure of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate includes several key functional groups that contribute to its chemical behavior and potential biological activity:

  • Pyrrolidine ring with specific stereochemistry at the 2 and 4 positions

  • 2-isopropylphenoxy group at position 4

  • Methyl ester group at position 2

  • Secondary amine within the pyrrolidine ring

The presence of these structural elements creates a complex three-dimensional molecule with specific binding capabilities that may interact with various biological targets.

Synthesis and Preparation

The synthesis of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, with careful control of stereochemistry to ensure the correct configuration at positions 2 and 4 of the pyrrolidine ring.

General Synthetic Route

The typical synthesis pathway includes:

  • Formation of the pyrrolidine ring with controlled stereochemistry

  • Introduction of the 2-isopropylphenoxy group at position 4

  • Esterification of the carboxylic acid group at position 2 to form the methyl ester

This compound is often prepared from appropriately protected starting materials to ensure regioselectivity and stereoselectivity during the synthesis process.

Alternative Preparation Methods

Alternative approaches may involve:

  • Starting from naturally occurring proline derivatives

  • Using chiral catalysts to control stereochemistry

  • Employing enzymatic methods for stereoselective transformations

These synthetic routes are typically selected based on factors such as desired scale, available starting materials, and required purity of the final product.

Research Applications

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate serves as a valuable tool in various research contexts due to its unique structure and potential biological interactions.

Medicinal Chemistry

In medicinal chemistry, this compound may function as:

  • A lead compound for developing novel therapeutic agents

  • A structural scaffold for creating compound libraries

  • A pharmacological probe for studying biological pathways

The specific stereochemistry and substitution pattern make it particularly valuable for structure-activity relationship studies.

Organic Synthesis

The compound can also serve as:

  • An intermediate in multi-step organic syntheses

  • A chiral building block for more complex molecules

  • A model compound for developing new synthetic methodologies

Structure-Activity Relationships and Related Compounds

Comparing Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate with structurally related compounds provides insights into how specific structural features influence biological activity.

Comparison with Related Compounds

Several structurally related compounds have been synthesized and studied, differing in the position of substituents or the nature of the functional groups.

CompoundCAS NumberKey Structural DifferencePotential Effect on Activity
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate774221-37-3Isopropyl group at position 4 of phenyl ringAltered binding orientation
Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate1354486-48-8Additional bromo substituent at position 4Enhanced lipophilicity and potential for halogen bonding
Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate1217819-16-3Methoxy group at position 4, no isopropyl groupChanged electronic properties and hydrogen bonding potential

Salt Forms

The hydrochloride salt of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate (CAS: 1354487-49-2) offers improved stability and solubility characteristics compared to the free base, making it potentially more suitable for certain research applications and formulations .

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